

Spectroscopic data (NMR, IR, Mass Spec) for N-methylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-methylpiperazine-1-carboxamide**

Cat. No.: **B066519**

[Get Quote](#)

Spectroscopic Data for N-methylpiperazine-1-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **N-methylpiperazine-1-carboxamide**, a compound of interest in medicinal chemistry and drug development. Due to a lack of publicly available experimental spectra, this document focuses on predicted data generated from computational models, alongside standardized experimental protocols for the acquisition of such data. This information is intended to serve as a valuable resource for the characterization and identification of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-methylpiperazine-1-carboxamide**. These predictions are based on established computational algorithms and provide a foundational dataset for researchers.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.5 - 5.0	br s	1H	-NH-
~3.4 - 3.5	t	4H	-N(CO)-CH ₂ -
~2.7 - 2.8	d	3H	-NH-CH ₃
~2.4 - 2.5	t	4H	-N(CH ₃)-CH ₂ -
~2.3	s	3H	-N-CH ₃ (ring)

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~158	C=O
~54	-N(CH ₃)-CH ₂ -
~46	-N-CH ₃ (ring)
~45	-N(CO)-CH ₂ -
~26	-NH-CH ₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3350	Medium, Sharp	N-H Stretch
~2940, ~2850	Strong	C-H Stretch (Aliphatic)
~1640	Strong	C=O Stretch (Amide I)
~1550	Medium	N-H Bend (Amide II)
~1450	Medium	C-H Bend
~1260	Medium	C-N Stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
143	40	[M] ⁺ (Molecular Ion)
100	100	[M - HNCH ₃] ⁺
85	30	[M - CONHCH ₃] ⁺
70	90	[C ₄ H ₈ N] ⁺
57	80	[C ₃ H ₅ N] ⁺
42	60	[C ₂ H ₄ N] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **N-methylpiperazine-1-carboxamide** sample
- Deuterated chloroform (CDCl₃)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 500 MHz)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the **N-methylpiperazine-1-carboxamide** sample in ~0.6 mL of CDCl₃ in a clean, dry vial.

- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Insert the NMR tube into the spectrometer's probe.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 45-90°, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
 - Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CHCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
 - Process the FID and reference the spectrum to the solvent peak (CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **N-methylpiperazine-1-carboxamide** sample
- Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

- Solvent for cleaning (e.g., isopropanol)

Procedure:

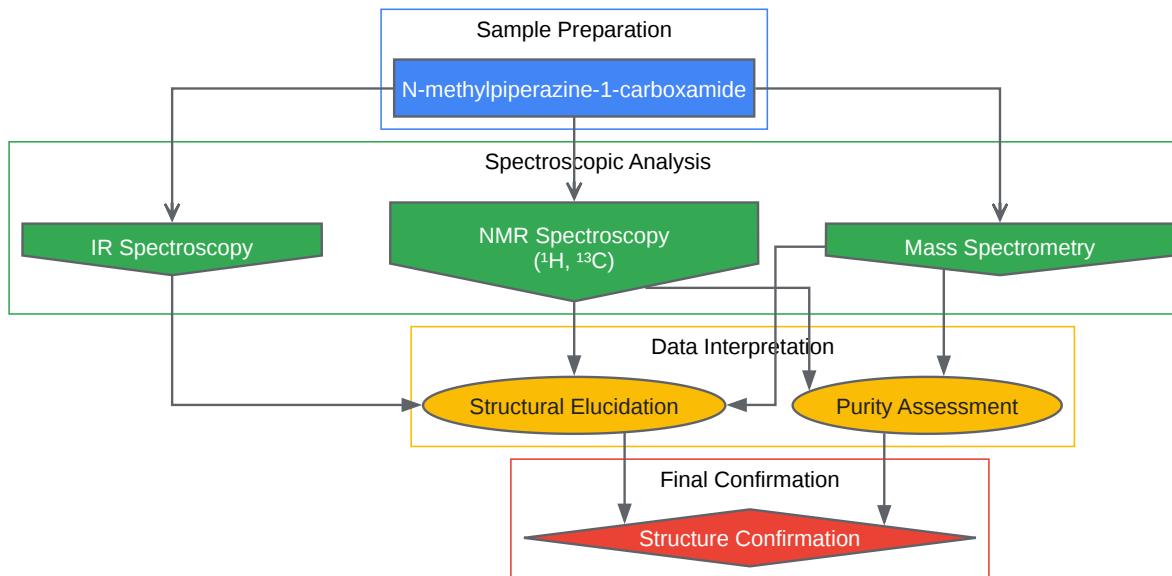
- Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorbances.
- Sample Application: Place a small amount of the solid **N-methylpiperazine-1-carboxamide** sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure with the built-in clamp.
- Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- **N-methylpiperazine-1-carboxamide** sample
- Mass spectrometer (e.g., with Electron Ionization - EI source)
- Solvent for sample dissolution (e.g., methanol or dichloromethane)


Procedure:

- Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, a direct insertion probe or gas chromatography (GC-MS) inlet can be used.

- Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) at 70 eV is a common technique for small molecules that produces characteristic fragmentation patterns.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .
- Data Analysis: Analyze the spectrum to identify the molecular ion peak and interpret the major fragment ions to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **N-methylpiperazine-1-carboxamide**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) for N-methylpiperazine-1-carboxamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b066519#spectroscopic-data-nmr-ir-mass-spec-for-n-methylpiperazine-1-carboxamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com